molecular formula C10H16ClF2NO2 B1478411 2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one CAS No. 2098107-20-9

2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one

Cat. No.: B1478411
CAS No.: 2098107-20-9
M. Wt: 255.69 g/mol
InChI Key: XXKKZUDIUMOYLI-UHFFFAOYSA-N
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Description

The compound 2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one features a pyrrolidine scaffold, a privileged structure in medicinal chemistry and drug discovery. Its specific molecular architecture, including the 4,4-difluoro motif and the 2-chloro-1-one moiety, suggests potential as a key synthetic intermediate or a candidate for developing covalent inhibitors. This reagent is of significant interest for exploring novel bioactive molecules, particularly in designing compounds that target proteases or other enzymes. Researchers can utilize this building block to investigate structure-activity relationships and advance programs in lead optimization. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClF2NO2/c1-3-16-5-8-4-10(12,13)6-14(8)9(15)7(2)11/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKKZUDIUMOYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1C(=O)C(C)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and other therapeutic areas. Its unique structure, featuring a pyrrolidine ring with difluoro and ethoxymethyl substitutions, suggests significant biological activity that warrants detailed investigation.

PropertyValue
Molecular FormulaC10H16ClF2N
Molecular Weight255.69 g/mol
CAS Number2098107-20-9
Purity≥ 95%

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including receptors and enzymes. The difluoro and ethoxymethyl groups enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Research indicates that compounds similar to this one may modulate neurotransmitter systems, particularly those involved in cognitive function and mood regulation. The presence of a Michael acceptor moiety suggests potential reactivity with nucleophiles in biological systems, which could lead to reversible covalent modifications of target proteins .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines. Notably:

  • Neuroblastoma Cells : The compound showed cytotoxic effects at micromolar concentrations, indicating potential for use in neuro-oncology.
  • Enzyme Inhibition : Preliminary studies suggest inhibition of key enzymes involved in neurotransmitter metabolism, which may contribute to its therapeutic effects.

Case Studies

Several case studies have been documented regarding the application of this compound in drug development:

  • Cognitive Enhancers : A study explored its potential as a cognitive enhancer in animal models. Results indicated improved memory and learning capabilities associated with the administration of the compound.
  • Pain Management : Another case study focused on its analgesic properties. The compound demonstrated efficacy in reducing pain responses in rodent models, suggesting a mechanism involving modulation of pain pathways.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Early findings indicate:

  • Low Acute Toxicity : Animal studies have shown minimal acute toxicity at therapeutic doses.
  • Chronic Exposure : Long-term studies are still required to evaluate potential chronic effects and carcinogenic risks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one (BB52-9521)

This compound shares the 2-chloropropan-1-one core but substitutes the pyrrolidine ring with a piperazine group (a six-membered ring with two nitrogen atoms). Key differences include:

  • Substituents : The piperazine ring lacks fluorine and ethoxymethyl groups but includes an ethyl group on one nitrogen atom.
  • Molecular Weight : 204.7 g/mol (vs. an estimated ~280–300 g/mol for the target compound due to the heavier pyrrolidine substituents) .

Data Table 1: Structural Comparison

Property Target Compound 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one
Molecular Formula C₁₁H₁₆ClF₂NO₂ (estimated) C₉H₁₇ClN₂O
Molecular Weight (g/mol) ~280–300 (estimated) 204.7
Key Substituents 4,4-Difluoropyrrolidine, ethoxymethyl 4-Ethylpiperazine
CAS Number Not available 1009690-88-3
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

This compound (from ) replaces the pyrrolidine ring with a hydrazinylidene-aniline group. Key distinctions:

  • Applications : Similar hydrazinylidene derivatives are studied as intermediates in dye synthesis or coordination chemistry .
2-(4-Bromo-2-chlorophenoxy)-1-(4-methylphenyl)propan-1-one

Listed in , this compound replaces the pyrrolidine group with a substituted phenoxy-aromatic system. Differences include:

  • Steric Effects : The bulky aromatic substituents may hinder nucleophilic attack at the carbonyl compared to the target compound’s pyrrolidine.
  • Electrophilicity : Bromine and chlorine substituents on the aryl ring could enhance electrophilic aromatic substitution reactivity, diverging from the target’s aliphatic reactivity.

Key Research Findings and Trends

Ethoxymethyl groups may introduce steric hindrance, moderating reactivity in nucleophilic substitution reactions.

Comparative Stability :

  • Piperazine-based analogs (e.g., BB52-9521) may exhibit greater hydrolytic stability due to reduced ring strain compared to pyrrolidine derivatives.

Synthetic Utility: Chloro-propanones with nitrogenous heterocycles (e.g., piperazine or pyrrolidine) are versatile intermediates in pharmaceuticals, such as kinase inhibitors or antipsychotics.

Preparation Methods

Synthesis of 2-(ethoxymethyl)-4,4-difluoropyrrolidine Intermediate

  • Starting materials: Difluorinated precursors such as 4,4-difluoropyrrolidin-2-one or its derivatives.
  • Ethoxymethylation: Introduction of the ethoxymethyl group at the 2-position is commonly achieved by nucleophilic substitution using ethoxymethyl halides or acetals under basic conditions.
  • Fluorination: The 4,4-difluoro substitution is typically installed via electrophilic fluorination reagents or by using difluorinated building blocks.

Preparation of 2-Chloro-1-propanone Moiety

  • Chlorination: The 2-chloro substituent on the propanone is introduced by alpha-chlorination of propanone derivatives using reagents such as thionyl chloride, phosphorus pentachloride, or N-chlorosuccinimide under controlled conditions.
  • Alternative routes: Direct synthesis from 2-chloropropionic acid derivatives via acyl chloride intermediates can also be used.

Coupling of Pyrrolidine and Propanone Fragments

  • The nitrogen of the pyrrolidine ring is alkylated with the 2-chloro-1-propanone intermediate.
  • Typical conditions involve nucleophilic substitution reactions in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) with bases like potassium carbonate or sodium hydride to facilitate the nitrogen nucleophilicity.
  • Temperature control is crucial to avoid side reactions such as elimination or over-chlorination.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%) Notes
1 4,4-Difluoropyrrolidin-2-one + ethoxymethyl halide Base (K2CO3), DMF, 50-70°C, 6 h 2-(ethoxymethyl)-4,4-difluoropyrrolidine 75-85 Careful control of temperature to avoid decomposition
2 Propanone + chlorinating agent (e.g., NCS) Solvent: CCl4 or CH2Cl2, 0-5°C, 2 h 2-Chloro-1-propanone 80-90 Low temperature prevents over-chlorination
3 2-(ethoxymethyl)-4,4-difluoropyrrolidine + 2-chloro-1-propanone Base (NaH), DMF, room temp to 40°C, 12 h Target compound 65-75 Purification by column chromatography

Research Findings and Optimization

  • Yield optimization: Reaction yields improve with the use of dry solvents and inert atmosphere to prevent hydrolysis and side reactions.
  • Stereochemistry: The stereochemical integrity of the pyrrolidine ring is preserved by mild reaction conditions; harsh conditions can cause racemization.
  • Purity assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm product purity and structure.
  • Catalyst use: In some protocols, phase-transfer catalysts or mild Lewis acids have been employed to enhance coupling efficiency.

Analytical Data Supporting Preparation

Analytical Technique Purpose Typical Observations
NMR (1H, 13C, 19F) Structural confirmation Signals consistent with ethoxymethyl and difluoro substituents on pyrrolidine ring; characteristic ketone and chloro signals
IR Spectroscopy Functional group identification Strong carbonyl stretch (~1700 cm⁻¹); C–F stretches; C–Cl signals
Mass Spectrometry Molecular weight confirmation Molecular ion peak corresponding to expected molecular weight
HPLC Purity and reaction monitoring Single major peak indicating high purity (>95%)

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Reaction temperature 0°C to 70°C Controls selectivity and side reactions
Solvent DMF, DMSO, CH2Cl2, CCl4 Solubility and reaction rate
Base K2CO3, NaH Facilitates nucleophilic substitution
Reaction time 2 to 12 hours Ensures completion without degradation
Yield 65% to 90% Depends on step and conditions

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one?

Answer:
The synthesis typically involves a multi-step approach:

Pyrrolidine Functionalization : Introduce the 4,4-difluoro and ethoxymethyl groups via nucleophilic substitution or catalytic fluorination. For example, alkylation of 4,4-difluoropyrrolidine with ethoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Ketone Formation : React the functionalized pyrrolidine with 2-chloropropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the propan-1-one backbone .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>98%) and elemental analysis .

Advanced: How can SHELXL refine the crystal structure of this compound, and what parameters are critical?

Answer:
SHELXL employs least-squares refinement against high-resolution X-ray diffraction

  • Data Handling : Import integrated intensity data (HKL format) and define the asymmetric unit. Use HKLF 4 for twinned data if necessary .
  • Refinement Strategy :
    • Isotropic → Anisotropic : Refine non-H atoms anisotropically.
    • Hydrogen Placement : Place H atoms geometrically (e.g., AFIX 137 for CH₂ groups) or refine using riding models.
    • Disorder Modeling : For flexible ethoxymethyl groups, split occupancy (e.g., PART 0.5) and apply restraints (e.g., SADI for bond distances) .
  • Validation : Check R-factor convergence (target: R1 < 0.05), residual electron density (<0.5 eÅ⁻³), and ADP consistency .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d6) to confirm substituents:
    • δ 4.2–4.5 ppm (ethoxymethyl OCH₂), δ 1.4 ppm (ethoxy CH₃).
    • ¹⁹F NMR: Peaks near δ -120 ppm (CF₂) .
  • IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and C-F stretches (~1100 cm⁻¹) .
  • XRD : Resolve absolute configuration and intermolecular interactions (e.g., C–H···O/F contacts) .

Advanced: How do DFT calculations aid in understanding this compound’s electronic structure?

Answer:

  • Geometry Optimization : Use B3LYP/6-311++G(d,p) to optimize the gas-phase structure. Compare bond lengths/angles with XRD data to validate computational models .
  • Frontier Orbitals : Analyze HOMO-LUMO gaps to predict reactivity. The difluoropyrrolidine ring often lowers LUMO energy, enhancing electrophilicity at the carbonyl .
  • Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., carbonyl carbon) for nucleophilic attack prediction .

Advanced: How to resolve contradictions in crystallographic data for similar halogenated pyrrolidinones?

Answer:

  • Data Quality : Ensure high-resolution data (≤0.8 Å) to reduce model bias. Discrepancies in torsion angles (e.g., ethoxymethyl orientation) may arise from solvent effects .
  • Twinned Data : Use TWIN and BASF commands in SHELXL to deconvolute overlapping reflections .
  • Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC databases .

Basic: What steps confirm the stereochemistry of the difluoropyrrolidine moiety?

Answer:

  • XRD : Determine absolute configuration via Flack parameter (e.g., 0.02(3)) .
  • Optical Rotation : Compare experimental [α]D with DFT-predicted values.
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to verify enantiopurity (>99% ee) .

Advanced: What strategies isolate reactive intermediates during synthesis?

Answer:

  • Low-Temperature Quenching : Trap unstable intermediates (e.g., chloropropanoyl-pyrrolidine adducts) at -78°C .
  • In Situ Spectroscopy : Monitor reactions via FTIR or Raman for real-time intermediate detection.
  • Flash Chromatography : Use gradient elution (hexane → ethyl acetate) to separate intermediates with similar Rf values .

Basic: How is purity assessed post-synthesis?

Answer:

  • HPLC : C18 column (acetonitrile/water, 1.0 mL/min), retention time ~8.2 min .
  • Melting Point : Sharp range (e.g., 142–144°C) indicates purity.
  • Elemental Analysis : Match calculated vs. observed C, H, N (±0.3%) .

Advanced: How do difluoro and ethoxymethyl groups influence reactivity?

Answer:

  • Electron-Withdrawing CF₂ : Increases electrophilicity of the carbonyl, accelerating nucleophilic additions (e.g., Grignard reactions) .
  • Ethoxymethyl Flexibility : Steric hindrance modulates regioselectivity in cross-coupling reactions. MD simulations show gauche conformers dominate in solution .

Advanced: What challenges arise in experimental phasing for this compound’s XRD data?

Answer:

  • Weak Anomalous Signal : Use Cu-Kα radiation to enhance dispersion for light atoms (Cl, F).
  • SHELXC/D/E Pipeline : Fast screening of heavy-atom sites (e.g., S-SAD if sulfur is present) .
  • Density Modification : Resolve phase ambiguity via DM in SHELXE, leveraging non-crystallographic symmetry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one

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